1-[(5-Bromopyridin-2-yl)methyl]piperazine
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Overview
Description
1-[(5-Bromopyridin-2-yl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a bromopyridine moiety attached to a piperazine ring
Preparation Methods
The synthesis of 1-[(5-Bromopyridin-2-yl)methyl]piperazine can be achieved through several synthetic routes. One common method involves the reaction of 5-bromopyridine-2-carbaldehyde with piperazine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, and the product is obtained in good yield .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[(5-Bromopyridin-2-yl)methyl]piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Cyclization Reactions: The piperazine ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like sodium hydride, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide .
Scientific Research Applications
1-[(5-Bromopyridin-2-yl)methyl]piperazine has several applications in scientific research:
Pharmaceutical Research: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential therapeutic effects.
Chemical Biology: The compound is employed in the study of biological pathways and mechanisms due to its ability to interact with specific biological targets.
Material Science: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-[(5-Bromopyridin-2-yl)methyl]piperazine involves its interaction with specific molecular targets. The bromopyridine moiety allows the compound to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .
Comparison with Similar Compounds
1-[(5-Bromopyridin-2-yl)methyl]piperazine can be compared with other piperazine derivatives, such as:
1-(2-Chloropyridin-3-ylmethyl)piperazine: Similar structure but with a chlorine atom instead of bromine.
1-(4-Fluoropyridin-2-ylmethyl)piperazine: Contains a fluorine atom, leading to different reactivity and biological activity.
1-(3-Methylpyridin-2-ylmethyl)piperazine: Features a methyl group, which affects its chemical properties and applications.
Properties
Molecular Formula |
C10H14BrN3 |
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Molecular Weight |
256.14 g/mol |
IUPAC Name |
1-[(5-bromopyridin-2-yl)methyl]piperazine |
InChI |
InChI=1S/C10H14BrN3/c11-9-1-2-10(13-7-9)8-14-5-3-12-4-6-14/h1-2,7,12H,3-6,8H2 |
InChI Key |
RUPAVCIRAJDWNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=NC=C(C=C2)Br |
Origin of Product |
United States |
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